molecular formula C6H5N3O2S B8782947 2-methyl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione CAS No. 18903-26-9

2-methyl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione

Cat. No. B8782947
CAS RN: 18903-26-9
M. Wt: 183.19 g/mol
InChI Key: MZOFKOXXOSTFHL-UHFFFAOYSA-N
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Patent
US07893060B2

Procedure details

Prepared using the method used in the preparation of 5,7-dichloro-2-methyl-thiazolo[5,4-d]pyrimidine using 2-methyl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione in place of 2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione. The title compound was obtained as an solid (140 mg, 28%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
28%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([Cl:12])[C:5]2N=C(C)S[C:6]=2[N:7]=1.[CH3:13][C:14]1[S:15]C2C(=O)NC(=O)NC=2[N:24]=1>>[Cl:1][C:2]1[N:3]=[C:4]([Cl:12])[C:5]2[S:15][C:14]([CH3:13])=[N:24][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)SC(=N2)C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1SC2=C(NC(NC2=O)=O)N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)N=C(S2)C)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.